molecular formula C8H8INO2 B12304993 N-(4-Hydroxyphenyl)-2-iodoacetamide CAS No. 53527-05-2

N-(4-Hydroxyphenyl)-2-iodoacetamide

Cat. No.: B12304993
CAS No.: 53527-05-2
M. Wt: 277.06 g/mol
InChI Key: JGXMPLXHWKDYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) is a custom alkylating reagent specifically designed for advanced proteomics and redox biology research. Its primary research value lies in its application as a tool for studying reactive metabolites and protein modifications. In foundational studies, HP-IAM has been synthesized and used to create isomerically modified peptides from control liver homogenates. This critical application allows researchers to build specialized modified peptide databases for targeted mass spectrometry experiments, such as Multiple Reaction Monitoring (MRM), facilitating the identification of in vivo protein targets of reactive drug metabolites like N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen . The mechanism of action of HP-IAM, as an iodoacetamide derivative, involves the alkylation of cysteine residues in proteins. The iodine atom acts as a leaving group, enabling the reagent to form stable covalent thioether bonds with the sulfur atom in the thiol group of cysteine side chains . This alkylation process permanently blocks disulfide bond formation and can be used to map and study functional cysteine sites. The distinctive 4-hydroxyphenyl group in its structure is a key feature that has been shown in related compounds to enhance performance by helping to preserve labile sulfur modifications during analysis, minimizing undesirable side reactions like alkaline hydrolysis that can occur with traditional alkylating agents . This reagent is instrumental for researchers developing highly specific mass spectrometry-based workflows for the direct detection and quantification of multiple types of protein thiol post-translational modifications (PTMs), such as S-persulfidation (SSH) and S-trisulfidation (SSSH) . By providing an isomeric alternative to adducts formed in vivo, HP-IAM enables more accurate identification and confirmation of protein modification sites, advancing the understanding of drug-induced hepatotoxicity and cellular redox signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53527-05-2

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-iodoacetamide

InChI

InChI=1S/C8H8INO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12)

InChI Key

JGXMPLXHWKDYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CI)O

Origin of Product

United States

Mechanistic Principles of N 4 Hydroxyphenyl 2 Iodoacetamide Reactivity

Nucleophilic Attack Mechanisms on Electrophilic Centers

N-(4-hydroxyphenyl)-2-iodoacetamide is an alkylating agent that covalently modifies proteins, primarily through the reaction with sulfhydryl groups of cysteine residues. This reactivity is central to its use in proteomics and other biochemical applications. The core of its reactivity lies in the principles of nucleophilic substitution, specifically an SN2 mechanism.

SN2 Reaction with Thiolate Anions

The primary mechanism by which this compound and similar iodoacetamide-based reagents react with cysteine residues is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this reaction, the deprotonated form of the cysteine's sulfhydryl group, the thiolate anion (S-), acts as the nucleophile. nih.gov This highly reactive thiolate anion attacks the electrophilic carbon atom of the iodoacetamide (B48618), which is the carbon atom bonded to the iodine. The iodine atom, being a good leaving group, is subsequently displaced. nih.gov

The rate of this reaction is dependent on the concentration of both the thiolate anion and the iodoacetamide reagent. The addition of a phenyl group to the amido nitrogen, as in N-phenyl iodoacetamide, does not negatively impact the reagent's reactivity towards thiol groups and can even enhance it compared to iodoacetamide. nih.gov

Irreversible Thioether Bond Formation

The outcome of the SN2 reaction between this compound and a cysteine residue is the formation of a stable and essentially irreversible thioether bond. nih.gov This covalent modification effectively blocks the thiol group, preventing it from participating in the formation of disulfide bonds. gbiosciences.com The resulting carbamidomethylated cysteine is a permanent modification. gbiosciences.com This irreversible nature is a key feature, making it a valuable tool for applications such as peptide mapping and inhibiting cysteine peptidases. wikipedia.org

Alkylation Specificity and Off-Target Reactivity Considerations

While this compound is highly reactive towards cysteine residues, its specificity is not absolute. The potential for reaction with other amino acid residues exists, particularly under certain conditions. This off-target reactivity is an important consideration in experimental design.

Reactivity with Cysteine Residues

The high reactivity of this compound towards cysteine is a cornerstone of its utility. researchgate.netchemrxiv.org The nucleophilicity of the cysteine thiol group, particularly in its deprotonated thiolate form, makes it a prime target for alkylation by iodoacetamide-based reagents. nih.govnih.gov This reactivity is so pronounced that iodoacetamide and its derivatives are widely used as probes to identify and quantify reactive cysteine residues within the proteome. researchgate.netchemrxiv.org Chemoproteomic studies have demonstrated that heightened cysteine reactivity towards electrophilic probes like iodoacetamide alkyne (IAA) often indicates a functional role for that residue. chemrxiv.orgchemrxiv.org A derivative of this compound, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), has shown particular effectiveness in preserving polysulfide linkages while alkylating thiols. acs.orgnih.gov

Potential for Modification of Other Amino Acid Residues (Histidine, Phenylalanine, Tryptophan)

While cysteine is the primary target, this compound and similar alkylating agents can react with other amino acid residues, leading to off-target modifications. researchgate.net Under certain conditions, such as higher pH and temperature, iodoacetamide can alkylate histidine, lysine (B10760008), methionine, arginine, and tyrosine. researchgate.net Recent studies have also indicated that polysulfides can modify non-cysteine residues, including histidine, phenylalanine, and tryptophan, by introducing thiol or polysulfide groups into their rings, which could then become susceptible to alkylation. acs.orgnih.govnih.gov The imidazole (B134444) ring of histidine, in particular, can undergo a Michael-type addition with certain reactive molecules, suggesting a potential for reaction with iodoacetamide-like compounds under specific conditions. nih.govcapes.gov.brnih.gov Furthermore, oxidation of tryptophan has been observed in peptides containing this amino acid. nih.gov

pH Dependency of Alkylation Reactions

The alkylation of cysteine residues by iodoacetamide-based reagents is highly dependent on the pH of the reaction environment. nih.gov The reactivity of the cysteine thiol group is significantly enhanced when it is in its deprotonated, thiolate anion form. nih.govnih.gov Since the pKa of the cysteine thiol group is typically around 8.7, a slightly alkaline pH is generally favored to ensure a sufficient concentration of the more nucleophilic thiolate anion. nih.gov Performing the alkylation at a pH range of 8-9 helps to ensure that the reaction is more exclusive to cysteine residues. gbiosciences.com However, at higher pH values, the risk of off-target alkylation of other amino acid residues, such as lysine and histidine, increases. gbiosciences.comresearchgate.net Conversely, at lower pH, the rate of reaction with thiols is slower, but the chemoselectivity for thiols is very high as the alkylation of amines and carboxylates is suppressed. researchgate.net

Applications in Protein Modification Studies

General Protein Labeling and Derivatization Methodologies

Iodoacetamides are thiol-reactive reagents that readily form stable thioether bonds with the sulfhydryl groups of cysteine residues. atto-tec.comwikipedia.org This alkylation reaction is a cornerstone of protein labeling and derivatization. The process is typically carried out under mild conditions, with an optimal pH range of 8.0-8.5, where the thiol group is sufficiently deprotonated to react with the iodoacetamide (B48618). atto-tec.com

While highly effective for targeting cysteines, iodoacetamides are not perfectly selective. atto-tec.com Undesired reactions can occur, particularly with prolonged incubation times or in the presence of excess reagent. nih.gov These side reactions may involve the modification of other amino acid residues such as histidine, methionine, the N-terminal amino group, and even O-alkylation. nih.govnih.gov In proteomic workflows, excess reagent is often removed through methods like dialysis or washing to minimize such off-target modifications. nih.gov

Investigation of Protein Interactions and Modifications

Derivatives of N-(4-Hydroxyphenyl)-2-iodoacetamide have been developed to investigate specific post-translational modifications (PTMs). A notable example is the use of its derivative, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), in the study of protein polysulfidation (Pr-SnH, n ≥ 2), a crucial PTM involved in various physiological functions. acs.orgnih.govnih.gov

Detecting protein polysulfidation is challenging due to the high reactivity of the polysulfide groups. nih.govresearchgate.net Research has shown that HPE-IAM significantly outperforms standard iodoacetamide (IAM) in this application. acs.orgnih.gov The presence of the hydroxyphenyl group in the HPE-IAM structure is believed to inhibit the alkaline hydrolysis of the labeled polysulfide chain, thereby preserving the modification for analysis. acs.orgnih.gov

Further research using a biotinylated tag derived from HPE-IAM, known as HPB, has provided deeper insights into protein modifications. acs.org This work revealed that polysulfides can modify not only cysteine but also other amino acids, including histidine, phenylalanine, and tryptophan, by introducing sulfhydryl (-SH) or persulfide (-SSH) groups into their rings. nih.govresearchgate.net

Site-Specific Covalent Labeling Strategies

The primary application of this compound and its analogs is the site-specific covalent labeling of cysteine residues. atto-tec.comwikipedia.org The specificity of this reaction allows researchers to tag, identify, and quantify cysteine-containing peptides within complex protein mixtures.

To improve upon the specificity of traditional reagents, advanced probes have been synthesized. A biotinylated tag derived from β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), named HPB, demonstrates superior performance by minimizing off-target alkylation and better preserving the target polysulfide chains compared to conventional iodoacetamide-derived tags. acs.orgnih.gov The specificity of this probe was validated using a synthetic 21-amino-acid peptide containing a single cysteine residue, where the reaction kinetics showed 95% completion within 15 minutes. acs.org This high degree of specificity is crucial for accurately mapping modification sites in proteomic studies.

Quantitative Proteomic Analysis of Protein Modifications

Quantitative proteomics aims to measure the amount and changes in proteins, including their post-translational modifications. Iodoacetamide-based reagents are central to many quantitative strategies that focus on the redox state and reactivity of cysteine residues. nih.gov

The analysis of proteins labeled with this compound derivatives is heavily reliant on liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgresearchgate.net In a typical workflow, proteins from a cell lysate are first labeled with the reagent. The labeled proteins are then digested into smaller peptides using an enzyme like trypsin. This peptide mixture is subsequently separated using high-performance liquid chromatography (HPLC) before being introduced into a mass spectrometer. nih.gov

The mass spectrometer measures the mass-to-charge ratio of the peptides. The covalent addition of the iodoacetamide-based label to a cysteine residue results in a specific mass shift in the peptide, which is detected by the instrument. nih.gov Through tandem mass spectrometry (MS/MS), these labeled peptides can be fragmented, allowing for their sequence to be determined and the precise site of modification to be identified. nih.gov For example, after using the HPB tag to label polysulfidated proteins, the tagged proteins can be enriched and analyzed by LC-MS to identify specific sites of this modification across the proteome. acs.orgresearchgate.net

To compare the extent of protein modifications between different biological samples, isotopic labeling strategies are frequently employed. nih.gov These methods use iodoacetamide reagents that are synthesized with stable, heavy isotopes.

A common approach, known as Stable Isotope Cysteine Labeling (SICyLIA), involves differentially labeling two samples (e.g., a control sample and a treated sample) with "light" (containing ¹²C) and "heavy" (containing ¹³C and/or ²H) versions of an iodoacetamide reagent. nih.gov After labeling, the two samples are combined, digested, and analyzed together by LC-MS/MS. nih.govnih.gov

The mass spectrometer can distinguish between the light- and heavy-labeled peptides due to their mass difference. The ratio of the signal intensities for the heavy and light versions of each peptide provides a precise and direct measurement of the relative change in cysteine modification between the two samples. nih.govresearchgate.net This powerful technique allows for the proteome-wide identification of cysteine residues that have undergone changes in their redox state or reactivity in response to a specific stimulus or condition. nih.gov

Interactive Data Table: Comparison of Iodoacetamide-Based Reagents

Reagent Key Feature Primary Application Advantage
Iodoacetamide (IAM) General thiol-reactive alkylating agent Blocking free cysteines Well-established, readily available
β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) Hydroxyphenyl group enhances stability of labeled species Detecting protein polysulfidation Preserves the polysulfide chain during analysis. acs.orgnih.gov
HPB (HPE-IAM-derived biotin (B1667282) tag) Biotinylated for affinity purification Enrichment and identification of polysulfidated proteins High specificity and minimal off-target alkylation. acs.orgnih.gov

Elucidating Enzyme Function and Active Site Architecture

Chemical Modification for Active Site Probing

Chemical modification of enzymes with specific reagents is a powerful strategy to gain insights into the structure and function of their active sites. N-(4-Hydroxyphenyl)-2-iodoacetamide belongs to the class of iodoacetamide-based alkylating agents, which are well-known for their reactivity towards nucleophilic amino acid residues, particularly cysteine. The introduction of the 4-hydroxyphenyl group can modulate the reactivity and specificity of the iodoacetamide (B48618) core, making it a more tailored tool for active site exploration.

The utility of the hydroxyphenyl moiety is exemplified by studies on a related compound, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM). Research has shown that HPE-IAM exhibits superior performance in specific applications compared to the parent iodoacetamide. For instance, in the detection of protein polysulfidation, a post-translational modification, a biotinylated derivative of HPE-IAM demonstrated reduced off-target alkylation and better preservation of the polysulfide chains. nih.gov This enhanced specificity is attributed to the electronic properties of the hydroxyphenyl group, which can influence the reactivity of the iodoacetyl group. nih.gov

While direct studies detailing the use of this compound for general active site probing are not extensively documented in publicly available research, the principles derived from its analogs suggest its potential as a valuable chemical probe. The hydroxyphenyl group can potentially participate in hydrogen bonding or other interactions within the active site, thereby directing the covalent modification to specific regions and providing a more refined map of the active site environment.

Identification of Essential Amino Acid Residues in Catalytic Sites

A primary application of covalent modifiers is the identification of amino acid residues that are crucial for an enzyme's catalytic activity. By observing the loss of enzyme function upon modification, researchers can infer the importance of the targeted residue. Iodoacetamide and its derivatives are classic reagents for this purpose, primarily targeting cysteine residues, which often play key roles as nucleophiles in catalysis. ebi.ac.uk

The process typically involves incubating the enzyme with the modifying agent and then assaying for enzymatic activity. A time-dependent loss of activity that correlates with the incorporation of the reagent is strong evidence for the modification of an essential residue. To identify the specific residue, the modified enzyme is often subjected to proteolytic digestion followed by mass spectrometry or Edman degradation to pinpoint the site of covalent attachment.

While specific studies pinpointing essential residues using this compound are not readily found, the extensive body of research on iodoacetamide provides a clear framework for its potential application. For example, iodoacetamide has been instrumental in identifying the active site cysteine in a vast number of cysteine proteases. ebi.ac.uk The presence of the N-(4-hydroxyphenyl) group in this compound could potentially be leveraged to target enzymes with active sites that have an affinity for phenolic moieties, thereby increasing the specificity of the labeling.

Table 1: Reactivity of Iodoacetamide with Amino Acid Residues

Amino Acid ResidueReactivity with IodoacetamideRole in Catalysis
Cysteine HighNucleophile, metal coordination
Histidine ModerateGeneral acid/base, nucleophile
Lysine (B10760008) LowGeneral acid/base, substrate binding
Methionine LowGenerally not directly catalytic

This table summarizes the general reactivity of iodoacetamide towards different amino acid residues, which is fundamental to its use in identifying essential residues.

Strategies for Mapping Enzyme Specificity Pockets

Beyond identifying single catalytic residues, chemical probes can be used to map the broader topography of an enzyme's active site, including the substrate and cofactor binding pockets. Affinity labeling, a technique where the reactive group is attached to a molecule that resembles the enzyme's substrate, is a powerful strategy for this purpose. The substrate-like moiety directs the reagent to the active site, leading to a highly specific modification.

While this compound itself is not a substrate analog for a broad class of enzymes, its structure can be incorporated into more complex molecules designed for affinity labeling. The hydroxyphenyl group could serve as a recognition element for enzymes that bind phenolic substrates, such as certain hydroxylases or transferases.

A study on a biotinylated tag derived from β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), named HPB, provides insights into how such molecules can be used to map binding interactions. nih.gov The study showed that HPB had a higher accuracy in labeling polysulfidated proteins compared to a traditional iodoacetamide-based tag. nih.gov This suggests that the hydroxyphenyl group contributes to more specific interactions, a principle that is directly applicable to the design of probes for mapping specificity pockets. By systematically altering the structure of the modifying agent and observing the effects on enzyme inhibition and labeling, a detailed picture of the active site's steric and electronic requirements can be constructed.

Mechanisms of Irreversible Enzyme Inhibition by Covalent Modifiers

This compound acts as an irreversible enzyme inhibitor. Irreversible inhibitors form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity. The mechanism of inhibition by iodoacetamide-based compounds is well-characterized, particularly for enzymes that rely on a cysteine residue for catalysis. ebi.ac.uk

The inhibition proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine residue's thiol group, in its more nucleophilic thiolate form (S-), attacks the electrophilic carbon atom of the iodoacetamide that is bonded to the iodine atom. This results in the displacement of the iodide ion and the formation of a stable thioether bond between the inhibitor and the cysteine residue.

Table 2: Characteristics of Irreversible Inhibition by Iodoacetamide-based Reagents

FeatureDescription
Mechanism Covalent bond formation, typically via SN2 reaction with a nucleophilic residue.
Target Residues Primarily cysteine, but can also react with histidine, lysine, and others at higher concentrations or pH.
Kinetics Time-dependent loss of enzyme activity.
Effect of pH Inhibition rate generally increases with pH as the nucleophilicity of the target residue (e.g., cysteine) increases.
Reversibility The covalent bond formed is stable, leading to essentially irreversible inhibition.

Research on Reactive Sulfur Species and Redox Biology

Detection and Quantification of Protein Persulfidation (Pr-SSH) and Polysulfidation (Pr-SnH)

Protein persulfidation and polysulfidation (Pr-SnH, where n ≥ 2) are post-translational modifications crucial for various physiological functions. nih.govacs.orgnih.govresearchgate.net However, their detection is challenging due to the high reactivity of the persulfide and polysulfide groups and their similarity to other thiol-based modifications. nih.govacs.orgnih.govresearchgate.netresearchgate.net

N-(4-Hydroxyphenyl)-2-iodoacetamide (HPE-IAM) is utilized to tag reactive thiols, persulfides, and hydropolysulfides. nih.gov In one method, after tagging with HPE-IAM, proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The identification of persulfidated proteins is then achieved by analyzing the mass spectrometry data for the specific mass shift caused by the HPE-IAM adduct. nih.gov

To improve detection, a biotinylated tag derived from HPE-IAM, named HPB, was developed. nih.govacs.orgnih.govresearchgate.net This probe, created by conjugating HPE-IAM with biotin (B1667282), facilitates the enrichment and identification of polysulfidated proteins. acs.orgnih.gov Studies using HPB have demonstrated its ability to label polysulfidated proteins with high specificity. acs.orgnih.gov An optimized protocol using HPB achieved a 73.3% accuracy rate in identifying protein polysulfidation on a proteomic scale. nih.govacs.orgnih.govresearchgate.net Research has also revealed that polysulfides can modify amino acids other than cysteine, such as histidine, phenylalanine, and tryptophan, by adding -SH or -SSH groups to their rings. nih.govresearchgate.net

Role in Stabilizing Polysulfide Chains for Analysis

A major challenge in analyzing protein persulfidation and polysulfidation is the instability of the polysulfide chains, which can be easily decomposed by various electrophilic alkylating agents. researchgate.netnih.gov HPE-IAM has been shown to be exceptional in its ability to stabilize these modifications. researchgate.netnih.gov The key to this improved performance is believed to be the hydroxyphenyl group within the HPE-IAM molecule. acs.orgnih.gov This residue is thought to inhibit the alkaline hydrolysis of the labeled polysulfide (-SnH) groups, thus preserving the integrity of the modification during analysis. acs.orgnih.govresearchgate.netnih.gov This stabilization is crucial for the accurate detection and quantification of endogenous persulfides and polysulfides in biological samples. researchgate.netnih.gov

Methodological Comparisons with Other Thiol-Reactive Probes (e.g., Iodoacetamide (B48618), N-Ethylmaleimide)

The efficacy of this compound (HPE-IAM) has been compared to more traditional thiol-reactive probes like iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Superior Preservation: HPE-IAM significantly outperforms both NEM and IAM in preserving the -SnH groups of polysulfidated proteins. acs.orgnih.gov While many alkylating agents cause the decomposition of polysulfides, HPE-IAM uniquely stabilizes them by preventing alkaline hydrolysis. researchgate.netnih.gov

Enhanced Specificity: A biotinylated derivative of HPE-IAM, known as HPB, shows superior performance over the traditional iodoacetamide-derived biotin tag (IAB). nih.govacs.orgnih.govresearchgate.net HPB is more effective at minimizing off-target alkylation and preserving the polysulfide chains during labeling. nih.govacs.orgnih.govresearchgate.net In comparative studies using a synthesized peptide, IAB resulted in more non-specific additional peaks in mass spectrometry analysis than HPB. nih.gov

Reactivity Considerations: Iodoacetamide and N-ethylmaleimide are common alkylating agents for protein thiols. nih.govnih.gov IAM reacts with the thiolate anion of cysteine in a nucleophilic substitution reaction. nih.gov NEM is generally more reactive than IAM, requiring less reagent and shorter reaction times. nih.gov However, iodoacetamides are known to have potential side reactions with other amino acid residues like histidine or methionine, a factor that can reduce their specificity compared to maleimides under certain conditions. atto-tec.com The development of HPE-IAM and its derivatives represents an effort to overcome the limitations of these broader-acting probes, especially for the specific and stable detection of polysulfides. acs.orgresearchgate.netnih.gov

ProbeChemical ClassAdvantage in Polysulfide DetectionDisadvantage
This compound (HPE-IAM) Iodoacetamide derivativeExceptionally stabilizes polysulfide chains by inhibiting alkaline hydrolysis. acs.orgnih.govresearchgate.netnih.govNot applicable
Iodoacetamide (IAM) Haloalkyl derivativeGeneral thiol-reactive probe. nih.govnih.govCan cause decomposition of polysulfides; less specific than HPE-IAM. researchgate.netnih.gov
N-Ethylmaleimide (NEM) MaleimideHighly reactive with thiols. nih.govCan cause decomposition of polysulfides; less effective at preserving -SnH groups compared to HPE-IAM. acs.orgnih.gov
HPB (HPE-IAM-derived biotin tag) Biotinylated IodoacetamideSuperior to IAM-based biotin tags (IAB) in preserving polysulfide chains and minimizing off-target alkylation. nih.govacs.orgnih.govNot applicable

Contribution to Understanding Redox Signaling Pathways

Redox signaling involves the modification of proteins by reactive oxygen species (ROS) and reactive sulfur species (RSS), which act as second messengers. nih.gov Protein persulfidation is a critical post-translational modification in these signaling cascades, preventing irreversible oxidation of protein thiols and regulating protein function. nih.gov

The development of tools like this compound (HPE-IAM) has been instrumental in advancing our understanding of these pathways. By enabling the specific and stable detection of protein persulfidation, HPE-IAM helps to identify the specific protein targets of this modification. nih.gov This allows researchers to unravel the complex networks that govern cellular responses to oxidative and nitrosative stress. For instance, identifying which proteins are persulfidated under certain conditions can shed light on how cells regulate processes like metabolism, transcription, and ion channel function. nih.govresearchgate.net The ability to accurately detect these modifications is fundamental to understanding how cells use redox-active molecules to transmit signals and maintain homeostasis. nih.govnih.gov

Applications in Sulfur Metabolomics Research

Sulfur metabolomics aims to identify and quantify the full range of sulfur-containing metabolites in a biological system. Persulfides and other reactive sulfur species are produced endogenously in significant amounts and are key players in many cellular processes. researchgate.netnih.gov A major hurdle in this field is the instability of many of these sulfur species, which makes their detection and quantification difficult. researchgate.netnih.gov

This compound (HPE-IAM) and its derivatives are powerful tools in this area. researchgate.netnih.gov Because HPE-IAM can efficiently trap and stabilize endogenous persulfides and polysulfides, it allows for more accurate and comprehensive analysis of the sulfur metabolome. researchgate.netnih.gov For example, a novel iodoacetamide derivative based on a similar principle, N-iodoacetyl l-tyrosine (B559521) methyl ester (TME-IAM), was shown to be even more efficient than HPE-IAM at trapping polysulfides with a higher number of sulfur atoms in mouse tissues. researchgate.netnih.gov The use of these specific probes enables the identification of novel reactive sulfur metabolites that were previously unidentified due to their instability, thus paving the way for high-precision sulfur metabolomics. researchgate.netnih.gov

Advancements in Chemical Probe Design and Synthesis for N 4 Hydroxyphenyl 2 Iodoacetamide Derivatives

The strategic design and synthesis of chemical probes are fundamental to advancing our understanding of protein function and interaction within complex biological systems. For derivatives of N-(4-Hydroxyphenyl)-2-iodoacetamide, a key focus has been on enhancing their utility as selective alkylating agents for cysteine residues. This involves a multi-faceted approach, balancing reactivity with selectivity and incorporating functionalities that enable detection and isolation of target proteins.

Emerging Research Frontiers and Methodological Innovations

Application in Systems Structural Biology via Chemical Cross-Linking

The utility of N-(4-Hydroxyphenyl)-2-iodoacetamide derivatives extends into systems structural biology, primarily through their function as highly specific labeling agents rather than traditional cross-linkers that connect different proteins. These reagents covalently modify specific amino acid residues, allowing for the mapping of post-translational modifications (PTMs) across the proteome. This application is crucial for understanding how modifications like polysulfidation alter protein structure and function on a systemic level.

A notable derivative, β-(4-hydroxyphenyl)ethyl iodoacetamide (B48618) (HPE-IAM), has been developed to create a biotinylated tag known as HPB. researchgate.netnih.govnih.gov This tag is instrumental in detecting protein polysulfidation (Pr-SnH, n ≥ 2), a PTM with significant physiological roles. researchgate.netnih.govnih.gov The key to HPE-IAM's effectiveness lies in the hydroxyphenyl group, which is believed to inhibit the alkaline hydrolysis of the newly labeled polysulfide chain, thus preserving the modification for detection. nih.gov By tagging and identifying these modified proteins within a complex cellular environment, researchers can gain insights into the structural and functional consequences of such modifications, contributing valuable data to the field of systems structural biology. vernalis.com This approach allows for the large-scale identification of proteins undergoing specific PTMs, which is a cornerstone of understanding cellular regulation and signaling networks. researchgate.netnih.gov

Integration with High-Throughput Assay Technologies

The unique chemical properties of this compound derivatives make them highly suitable for integration with high-throughput assay technologies. Phenotypic and target-based screens are fundamental to modern drug discovery and chemical biology, relying on assays that can be performed on a massive scale to identify small molecules that modulate a specific biological process. mdpi.comcureffi.org

The detection of protein polysulfidation using the HPE-IAM-derived biotin (B1667282) tag (HPB) is a prime example of such integration. researchgate.netnih.gov This method is applicable for proteomic-scale analysis, which is inherently a high-throughput endeavor. nih.gov The protocol allows for the specific labeling of polysulfidated proteins in a complex mixture, which can then be enriched and identified using mass spectrometry. researchgate.netnih.gov The superior performance of this tag in minimizing off-target alkylation and preserving the integrity of the polysulfide chains ensures higher accuracy and reliability in large-scale screens. researchgate.netnih.govnih.gov Following optimization, this methodology achieved a 73.3% accuracy rate in proteomic scale detection of protein polysulfidation, demonstrating its robustness for high-throughput applications. researchgate.netnih.govnih.gov

Advancements in Mass Spectrometry-Based Characterization of Covalent Adducts

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing covalent protein modifications. nih.gov The development of specialized reagents based on the this compound scaffold has significantly advanced the MS-based characterization of specific covalent adducts, particularly those involving reactive sulfur species. researchgate.netnih.gov

Iodoacetamide and its derivatives are well-established alkylating agents that covalently bind to the thiol group of cysteine residues, preventing the formation of disulfide bonds and allowing for accurate peptide mapping by MS. creative-proteomics.comwikipedia.org The derivative β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) and its corresponding biotin tag, HPB, were specifically designed to overcome challenges associated with detecting protein polysulfidation. researchgate.netnih.gov Traditional iodoacetamide-based reagents can be less effective at preserving the labile polysulfide groups. nih.gov

In contrast, HPE-IAM demonstrates significantly better performance in preserving -SnH groups. nih.gov The covalent adducts formed between the HPB tag and polysulfidated proteins can be effectively enriched and then subjected to proteolytic digestion. Subsequent analysis using tandem mass spectrometry (MS/MS) allows for the precise identification of the modified peptide sequence and the site of the modification. nih.gov Research has shown that HPB offers high specificity and efficiency in labeling, outperforming traditional reagents like the iodoacetamide-derived biotin tag (IAB). researchgate.netnih.gov Interestingly, this research also revealed that polysulfides can modify amino acids other than cysteine, such as histidine, phenylalanine, and tryptophan, by introducing -SH or -SSH groups, a finding made possible by these advanced detection methods. researchgate.netnih.govnih.gov

ReagentCore StructurePrimary ApplicationPerformance CharacteristicsReference
HPB (β-(4-hydroxyphenyl)ethyl iodoacetamide-derived biotin)β-(4-hydroxyphenyl)ethyl iodoacetamideDetection of Protein PolysulfidationSuperior performance in preserving polysulfide chains; minimizes off-target alkylation; achieved 73.3% accuracy in proteomic detection. researchgate.netnih.govnih.gov
IAB (Iodoacetamide-derived biotin)IodoacetamideGeneral Thiol AlkylationConsidered a traditional reagent; less effective at preserving labile polysulfide chains compared to HPB. researchgate.netnih.gov
N-phenyl iodoacetamideIodoacetamideDetermining Cysteine pKa ValuesIsotope-coded versions (d0/d5) allow for quantitative assessment by MALDI-TOF MS; more reactive toward free cysteine than standard iodoacetamide. nih.gov

Future Directions in Targeted Chemical Biology Approaches

The development of probes like HPE-IAM exemplifies a successful targeted chemical biology approach, where a molecule is designed to interrogate a specific biological function or modification. mdpi.comnih.gov The future directions for this compound and its derivatives are poised to build upon this success.

Future research will likely focus on several key areas. First, there is potential for refining the existing probes to further enhance their specificity, stability, and cell permeability for in-vivo studies. nih.gov Second, the this compound scaffold could be used as a template to design a new suite of chemical probes targeting other reactive nucleophilic PTMs. By modifying the reactive group or other parts of the molecule, new specificities could be engineered.

Third, these targeted probes will be instrumental in elucidating the roles of specific PTMs, like polysulfidation, in human health and disease. nih.gov For instance, as links between sulfur metabolism and diseases like colorectal cancer are explored, these chemical tools will be essential for identifying modified proteins and pathways that could serve as new diagnostic markers or therapeutic targets. researchgate.net Integrating these chemical probes with advanced methodologies like cellular thermal proteome profiling (TPP) could also reveal how these modifications affect protein stability and interactions within the native cellular environment. cureffi.org Ultimately, these targeted approaches are crucial for translating discoveries in complex biological systems into robust chemical probes and potential therapeutics. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.